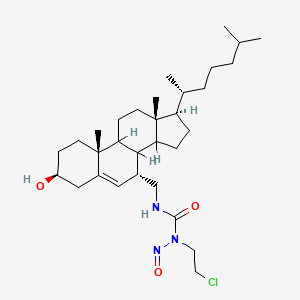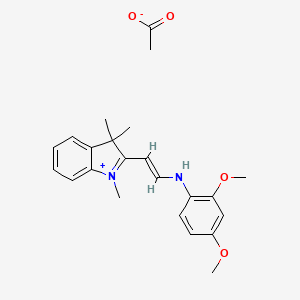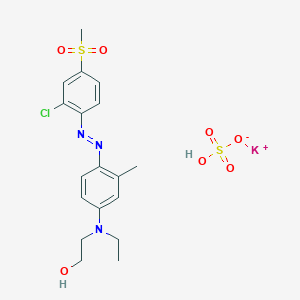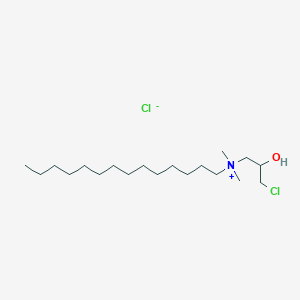
3-Chloro-2-hydroxypropyl dimethylmyristylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-hydroxypropyl dimethylmyristylammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial applications, including as a cationic surfactant in personal care products, fabric softeners, and as an antimicrobial agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-hydroxypropyl dimethylmyristylammonium chloride typically involves the reaction of dimethylmyristylamine with epichlorohydrin under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is then purified through crystallization or distillation.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: While the compound is relatively stable, it can undergo oxidation under specific conditions, leading to the formation of various oxidized products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles such as hydroxide ions can react with the chloro group.
Oxidizing Agents: Agents like hydrogen peroxide can be used for oxidation reactions.
Major Products:
Substitution Products: The primary products are those where the chloro group is replaced by other nucleophiles.
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Aplicaciones Científicas De Investigación
3-Chloro-2-hydroxypropyl dimethylmyristylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as an antimicrobial agent to prevent contamination.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used in the formulation of personal care products, fabric softeners, and disinfectants.
Mecanismo De Acción
The compound exerts its effects primarily through its surfactant properties. It can disrupt microbial cell membranes, leading to cell lysis and death. The quaternary ammonium group interacts with the negatively charged components of the cell membrane, causing structural disruption.
Comparación Con Compuestos Similares
- 3-Chloro-2-hydroxypropyltrimethylammonium chloride
- Cetyltrimethylammonium chloride
- Benzalkonium chloride
Comparison:
- 3-Chloro-2-hydroxypropyl dimethylmyristylammonium chloride has a longer alkyl chain compared to 3-Chloro-2-hydroxypropyltrimethylammonium chloride, which enhances its surfactant properties.
- Compared to Cetyltrimethylammonium chloride , it has a different alkyl chain length, affecting its solubility and interaction with biological membranes.
- Benzalkonium chloride is more commonly used as a disinfectant, while this compound is favored in personal care products due to its milder effects on the skin.
This compound’s unique structure and properties make it a valuable component in various applications, from industrial formulations to scientific research.
Propiedades
Número CAS |
41892-02-8 |
|---|---|
Fórmula molecular |
C19H41Cl2NO |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(3-chloro-2-hydroxypropyl)-dimethyl-tetradecylazanium;chloride |
InChI |
InChI=1S/C19H41ClNO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21(2,3)18-19(22)17-20;/h19,22H,4-18H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
YPIKEVGFJFAYNE-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCC[N+](C)(C)CC(CCl)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


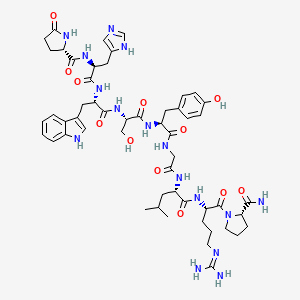
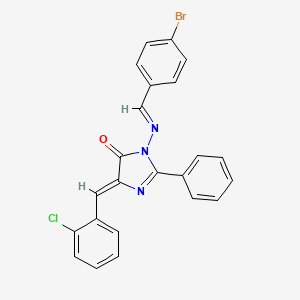

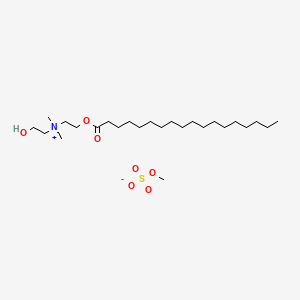
![4-hydroxy-7-[2-[3-[2-(2-naphthalen-1-ylethoxy)ethylsulfonyl]propylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B12775979.png)


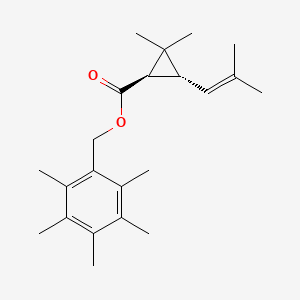
![(3Z)-5-fluoro-3-[[4-(imidazole-1-carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12775996.png)
